molecular formula C10H16BNO2 B1440233 (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid CAS No. 1142944-79-3

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid

Cat. No.: B1440233
CAS No.: 1142944-79-3
M. Wt: 193.05 g/mol
InChI Key: JOQIQQHUDZSBAF-UHFFFAOYSA-N
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Description

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is a type of boronic acid that is used in organic synthesis . It is also known as 4-N,N-Dimethylaminobenzeneboronic acid, 4-N,N-Dimethylphenylboronic acid, 4-Dimethylaminobenzeneboronic acid, p-(Dimethylamino)-benzeneboronic acid, [4-(Dimethylamino)phenyl-1-yl]boronic acid, and [4-(Dimethylamino)phenyl]boric acid .


Synthesis Analysis

Boronic acids, such as “this compound”, are commonly used in organic synthesis . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .


Molecular Structure Analysis

The linear formula for “this compound” is (CH3)2NC6H4B(OH)2 . The molecular weight of this compound is 193.05 .


Chemical Reactions Analysis

“this compound” can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester that can also be used in protodeboronation .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at a temperature of 28 C .

Scientific Research Applications

Bioanalysis Applications

A study by Zagade et al. (2020) focused on the in vitro metabolite profiling of a new boronic acid-based anticancer molecule, highlighting its promising activity against various cell lines and the development of a high-performance liquid chromatography bioanalytical method for its analysis (Zagade et al., 2020).

Fluorescent Sensing for Saccharides

Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids that can complex glycosides under physiological conditions, suggesting applications in oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Fluorescent Probes for Sugar Sensing

Gao, Zhang, and Wang (2005) synthesized water-soluble fluorescent boronic acid isomers suitable for ratiometric and off-on sensing of saccharides at physiological pH, offering a novel approach for sugar sensing (Gao, Zhang, & Wang, 2005).

Structural Analysis and Chemical Sensing

Hayik, Bhat, and Bock (2004) conducted a computational study on the structure of 4-[4-(Dimethylamino)-Phenylazo] Benzeneboronic Acid and its cyclic esters with D-Glucose, which are of practical importance in chemical sensors for saccharide recognition (Hayik, Bhat, & Bock, 2004).

Materials Science Applications

Zhang et al. (2018) explored the cyclic esterification of aryl boronic acids for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, demonstrating a novel approach to develop long-lived RTP emitters and ML dyes (Zhang et al., 2018).

Mechanism of Action

Target of Action

The primary target of (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, would need further investigation.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can result in the synthesis of a wide range of organic compounds . The cellular effects of these compounds would depend on their specific structures and properties.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is generally environmentally benign . .

Safety and Hazards

“(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is harmful if swallowed .

Future Directions

Boronic acids, such as “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs using boronic acids .

Biochemical Analysis

Biochemical Properties

(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition. This compound is known to interact with serine proteases, forming reversible covalent bonds with the active site serine residue. This interaction inhibits the enzymatic activity, making this compound a valuable tool for studying protease functions and developing protease inhibitors . Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. By inhibiting specific proteases, this compound can modulate the phosphorylation status of key signaling proteins, thereby affecting gene expression and cellular metabolism . Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group of the compound interacts with the hydroxyl groups of serine residues in proteases, leading to enzyme inhibition . This interaction is highly specific and can be fine-tuned by modifying the substituents on the phenyl ring. Additionally, this compound can bind to other biomolecules such as nucleic acids, influencing their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target proteases without causing significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protease inhibition. This compound interacts with enzymes such as cytochrome P450s, influencing their activity and affecting the metabolism of other compounds . Additionally, this compound can alter metabolic fluxes and metabolite levels, further impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles or compartments through post-translational modifications or interactions with targeting signals . For example, this compound can accumulate in the nucleus, where it interacts with nuclear proteins and influences gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

[4-[1-(dimethylamino)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQIQQHUDZSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236754
Record name B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142944-79-3
Record name B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142944-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[1-(Dimethylamino)ethyl]phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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